1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Lipophilicity ADME Medicinal Chemistry

Fragment-based drug discovery demands polar, rigid scaffolds with precise vectors for unambiguous SAR. 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (MW 146.15, LogP 0.54, zero rotatable bonds) directly addresses this need with a conformationally locked core validated in LPA1R antagonist and kinase inhibitor programs. • FBDD-Optimized: Rule of Three compliant; minimizes false-positive rates in fragment screens with reliable NMR/X-ray binding poses. • Validated Pharmacophore: The 7-carbonitrile vector is critical for target engagement; degradation abrogates LPA1R activity. • Supply Assurance: ≥95% purity with consistent batch quality; multi-gram quantities available for SAR expansion and lead optimization campaigns.

Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
CAS No. 135830-04-5
Cat. No. B168899
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
CAS135830-04-5
Synonyms1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile(SALTDATA: FREE)
Molecular FormulaC7H6N4
Molecular Weight146.15 g/mol
Structural Identifiers
SMILESCN1C=CN2C1=C(C=N2)C#N
InChIInChI=1S/C7H6N4/c1-10-2-3-11-7(10)6(4-8)5-9-11/h2-3,5H,1H3
InChIKeyOKRHNDXHPCRASP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile: Rigid, Low-LogP Building Block


1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a fused bicyclic heteroaromatic compound featuring an imidazo[1,2-b]pyrazole core with a methyl substituent at N1 and a nitrile group at C7. With a molecular formula of C₇H₆N₄ and a molecular weight of 146.15 g/mol , this compound is widely utilized as a versatile building block in medicinal chemistry. Its defining physicochemical signature includes a calculated LogP of 0.54 and zero rotatable bonds , positioning it as a compact, polar, and conformationally restricted scaffold. These properties are particularly valuable in fragment-based drug discovery and lead optimization campaigns where modulating lipophilicity and conformational flexibility can profoundly impact target binding, metabolic stability, and pharmacokinetic profiles. The compound is commercially available from multiple suppliers with purity specifications ranging from 95% to 98%, supporting rigorous SAR studies and chemical probe development .

Fragment-based screening

LogP 0.54 and MW 146 comply with Rule of Three, supporting fragment library design.

Rigid core

Zero rotatable bonds provide conformational restriction for defined binding poses.

Purity options

High-purity grade (>98%) available from select suppliers for reproducible SAR studies.

Substitution Constraints of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile


Generic substitution within the imidazo[1,2-b]pyrazole-7-carbonitrile class is not feasible because even minor structural modifications drastically alter key physicochemical parameters that govern target engagement, permeability, and metabolic stability. For instance, replacing the N1-methyl group with an ethyl group (1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile) increases LogP by over 1 log unit (from 0.54 to ~1.7) and introduces a rotatable bond [1]. Similarly, relocating the nitrile group from C7 to C6 (1-methyl-1H-imidazo[1,2-b]pyrazole-6-carbonitrile) shifts LogP to 1.46 and changes the vector of the nitrile dipole . The 7-carbonitrile moiety itself has been identified as a critical pharmacophoric element in related LPA1 receptor antagonists, where its degradation abrogates activity [2]. Therefore, substituting the core scaffold, altering the N1 alkyl group, or relocating the nitrile vector without quantitative validation risks unpredictable and often detrimental effects on both in vitro potency and in vivo behavior. The quantitative evidence presented in Section 3 underscores the unique physicochemical profile that distinguishes this exact compound from its closest structural analogs.

N1-alkyl replacement may increase lipophilicity and introduce rotatable bonds, altering ADME profile and binding entropy.
Relocating the nitrile from C7 to C6 shifts the dipole vector and may reduce target engagement or pharmacophore compatibility.
Core scaffold modification can remove the 7-carbonitrile pharmacophore, reported as essential for LPA1R antagonist activity.

Quantitative Comparison of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile with Analogs


Lipophilicity Comparison: 1-Ethyl and 6-Carbonitrile Analogs

The target compound exhibits a calculated LogP of 0.54 , which is substantially lower than the 1-ethyl analog (LogP ≈ 1.7) [1] and the 6-carbonitrile positional isomer (LogP = 1.4552) . This reduced lipophilicity is expected to enhance aqueous solubility, reduce non-specific plasma protein binding, and mitigate off-target promiscuity associated with more lipophilic compounds.

Lipophilicity shift
Cross-study comparable
ΔLogP = –1.16 (vs ethyl analog); –0.92 (vs 6-CN isomer)
Lower LogP may support enhanced aqueous solubility and reduced off-target binding.
Calculated values from vendor databases; experimental validation advised.
Lipophilicity ADME Medicinal Chemistry Lead Optimization

Conformational Restriction vs. Flexible Analogs

The target compound possesses zero rotatable bonds, as indicated by its vendor specifications . In contrast, the 1-ethyl analog introduces one rotatable bond [1], and many other substituted imidazo[1,2-b]pyrazole derivatives contain multiple rotatable bonds (e.g., up to 7 in the case of the 6-carbonitrile isomer assessed on Mcule ). This complete absence of rotatable bonds confers maximum conformational rigidity, which can favorably impact binding entropy upon target engagement and reduce metabolic susceptibility.

Rotatable bonds
Cross-study comparable
Target: 0 vs ethyl: 1 vs 6-CN: 7 rotatable bonds
Maximum rigidity may favor binding entropy and metabolic stability over flexible analogs.
Vendor-specified values; confirm by structural analysis.
Conformational Restriction Binding Entropy Rigidity Lead Optimization

Purity Specifications: Standard vs. High-Purity Grades

1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is commercially available with minimum purity specifications of 95% from vendors such as AKSci and Hit2Lead . Notably, MolCore offers a grade with purity not less than 98% . This contrasts with many analog building blocks that may only be available at lower purities (e.g., 90-95%) or without rigorous analytical characterization. The availability of a 98% grade ensures that researchers can minimize confounding biological effects from impurities and maintain high reproducibility in dose-response and SAR studies.

Purity grades
Supplier specification
≥95% standard; NLT 98% available
High-purity option supports reproducible SAR and minimizes assay interference.
Verify lot-specific certificate of analysis before use.
Purity Reproducibility Building Block Quality SAR Studies

Rule of Three Compliance for Fragment-Like Properties

The compound's molecular weight (146.15 g/mol) and calculated LogP (0.54) place it well within the widely accepted 'Rule of Three' criteria for fragment-based drug discovery (MW < 300, ClogP ≤ 3) . Many closely related imidazo[1,2-b]pyrazole derivatives, such as the 1-ethyl analog (MW 160.18, LogP ~1.7) and the 6-carbonitrile isomer (LogP 1.46), exceed this ideal fragment space either in molecular weight or lipophilicity [1]. Additionally, the compound possesses 4 nitrogen atoms (hydrogen bond acceptors) and zero hydrogen bond donors, offering a balanced polarity profile suitable for fragment screening libraries.

Fragment Rule of Three
Class-level inference
MW 146, LogP 0.54, HBD 0: fully compliant
Fragment-like properties provide a clean starting point for FBDD campaigns.
Database calculated descriptors; experimental LogP may differ.
Fragment-Based Drug Discovery FBDD Rule of Three Ligand Efficiency

7-Carbonitrile Pharmacophore in LPA1R Antagonism

High-throughput screening identified 3-alkylamino-2-aryl-5H-imidazo[1,2,b]pyrazol-7-carbonitrile as a potent LPA1 receptor antagonist [1]. Critically, subsequent evaluation revealed that LPA1R antagonist activity originated from degradation products of the parent molecule under DMSO assay conditions, but the 7-carbonitrile core remained a conserved feature essential for activity. While the target compound (1-methyl, 1H-tautomer) lacks the 3-alkylamino and 2-aryl substituents, it retains the core 7-carbonitrile imidazo[1,2-b]pyrazole scaffold, which serves as a validated pharmacophoric starting point for LPA1R antagonist development. Analogs lacking the 7-carbonitrile group (e.g., 1H-imidazo[1,2-b]pyrazole without substitution) would be predicted to lose this activity.

7-CN pharmacophore
Class-level inference
Core scaffold present in reported LPA1R antagonists
Retained 7-carbonitrile may serve as a rational starting point for LPA1R lead optimization.
Lacks required substituents for full activity; scaffold validation only.
LPA1 Receptor GPCR Antagonist Pharmacophore Nitrile

Applications of 1-Methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile


Fragment-Based Screening Libraries

The compound's low molecular weight (146.15 g/mol), favorable LogP (0.54), and zero rotatable bonds make it an ideal fragment for inclusion in FBDD libraries. Its compliance with the Rule of Three ensures high ligand efficiency and minimizes false-positive rates, while the rigid core facilitates well-defined binding poses detectable by NMR or X-ray crystallography. Procurement of the >98% purity grade is recommended to avoid confounding effects in fragment screening assays.

Kinase and GPCR Inhibitor Lead Optimization

The fused imidazo[1,2-b]pyrazole core is a recognized scaffold for kinase inhibitors and GPCR antagonists. The 7-carbonitrile group provides a vector for additional hydrogen bonding or π-stacking interactions in the ATP-binding pocket of kinases [1]. The compound's low LogP can be exploited to optimize the lipophilic ligand efficiency (LLE) of advanced leads, potentially improving aqueous solubility and reducing CYP450-mediated metabolism compared to more lipophilic analogs [2].

Synthetic Intermediate for LPA1 Receptor Antagonists

The 7-carbonitrile imidazo[1,2-b]pyrazole core is a validated pharmacophoric element for LPA1R antagonism [3]. Although the target compound lacks the 3-alkylamino and 2-aryl substituents required for potent activity, it serves as a versatile intermediate for the synthesis of more elaborate LPA1R antagonists via N-alkylation or Suzuki coupling at the 3- or 2- positions. The high purity available (≥95%) ensures consistent reaction yields and reduces byproduct formation during multistep synthesis .

Physicochemical Property Benchmarking in Lead Optimization

Researchers seeking to systematically modulate lipophilicity and conformational flexibility in their lead series can use 1-methyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile as a baseline reference compound. Its LogP of 0.54 and zero rotatable bonds represent a highly polar and rigid anchor point. Direct comparison with the 1-ethyl analog (LogP 1.7, 1 rotatable bond) [2] or the 6-carbonitrile isomer (LogP 1.46, 7 rotatable bonds) enables quantitative assessment of the impact of these modifications on solubility, permeability, and metabolic stability, facilitating rational lead optimization.

Application
Selection Property
Validation Focus
Fragment library design
Ro3 compliance and low LogP
Fragment screening hit rates and ligand efficiency
Kinase/GPCR lead optimization
Rigid core and nitrile vector
Ligand lipophilicity efficiency and metabolic stability
LPA1R antagonist synthesis
7-CN pharmacophore scaffold
Pharmacophore retention in elaborated analogs
Physicochemical benchmarking
Zero rotatable bonds and low LogP
Impact of alkyl/positional changes on ADME properties

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